[(2S)-1-ethyl-2-pyrrolidinyl]methanol
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Overview
Description
[(2S)-1-ethyl-2-pyrrolidinyl]methanol is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It is a solid substance that is used in various scientific research applications. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Biochemical Analysis
Biochemical Properties
The specific interactions of [(2S)-1-ethyl-2-pyrrolidinyl]methanol with these biomolecules would depend on its chemical structure and the nature of the biomolecules involved .
Cellular Effects
It is plausible that this compound could influence cell function by interacting with various cellular components, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or inducing changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies could explore this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-ethyl-2-pyrrolidinyl]methanol typically involves the reaction of pyrrolidine derivatives with ethylating agents. One common method is the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-ethyl-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into different alcohols or amines using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
[(2S)-1-ethyl-2-pyrrolidinyl]methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(2S)-1-ethyl-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but without the ethyl and hydroxyl groups.
Prolinol: Contains a similar pyrrolidine ring but with different substituents.
Piperidine: A six-membered ring analog with similar chemical properties.
Uniqueness
[(2S)-1-ethyl-2-pyrrolidinyl]methanol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[(2S)-1-ethylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCZUMSSZNLJP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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